

Application Notes and Protocols for JYL 1511 in Neurogenic Inflammation Research

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Compound of Interest

Compound Name: **JYL 1511**

Cat. No.: **B1673193**

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Introduction to JYL 1511

JYL 1511 is a high-affinity partial agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor 1 (VR1).[1][2][3] As a polymodal nociceptor, TRPV1 is a key player in detecting noxious stimuli such as heat, protons (low pH), and certain endogenous lipids.[4][5][6] Its activation on sensory nerve terminals is a critical initiating event in neurogenic inflammation, a form of inflammation arising from the release of pro-inflammatory neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) from these same neurons.[7][8] This process leads to characteristic inflammatory signs, including vasodilation, plasma extravasation (leakage of plasma from blood vessels), and pain hypersensitivity.[7]

The utility of **JYL 1511** in neurogenic inflammation research stems from its nature as a partial agonist. Unlike a full agonist (e.g., capsaicin) which elicits a maximal response, or a pure antagonist which blocks the receptor, a partial agonist produces a submaximal response.[4] Crucially, in the presence of a full agonist, a partial agonist like **JYL 1511** can act as a competitive antagonist, displacing the full agonist and reducing the overall receptor activation to its own lower, submaximal level. This property allows for the fine-tuned modulation of TRPV1 activity, making **JYL 1511** a valuable tool to probe the dose-dependent roles of TRPV1 activation in various facets of neurogenic inflammation.

Mechanism of Action in Neurogenic Inflammation

Neurogenic inflammation is triggered by the activation of TRPV1-expressing primary sensory neurons.^[7] This activation leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron.^[8] This depolarization not only propagates a pain signal to the central nervous system but also triggers the peripheral release of SP and CGRP from the sensory nerve endings.^{[7][8]} These neuropeptides then act on nearby blood vessels and immune cells. CGRP is a potent vasodilator, while SP primarily increases vascular permeability, leading to plasma extravasation and edema.^[7]

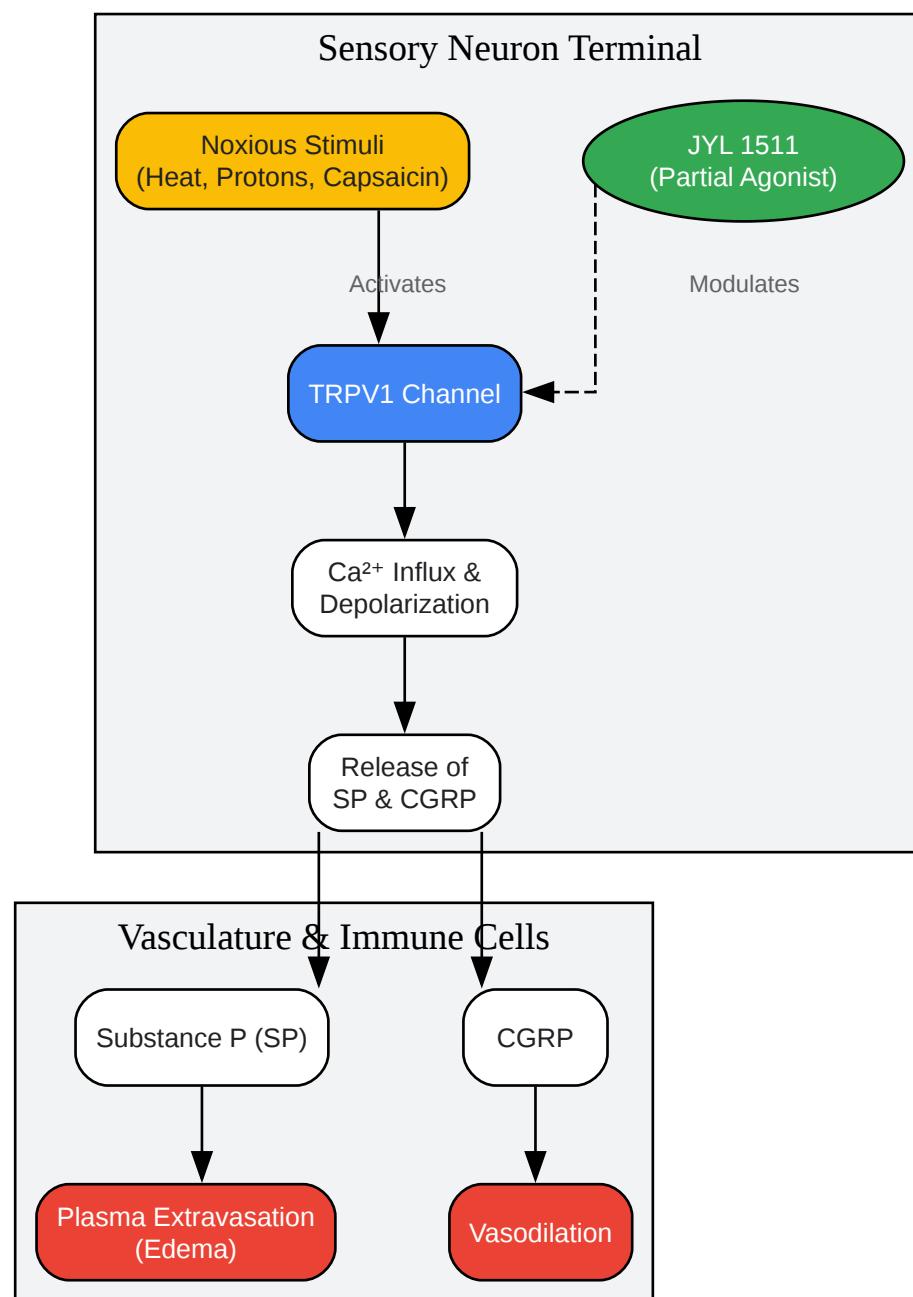
JYL 1511 modulates this pathway by directly interacting with the TRPV1 receptor. It can induce a mild activation of the channel on its own, but more importantly, it can competitively inhibit the much stronger activation induced by capsaicin or endogenous inflammatory mediators that are upregulated during tissue injury.^[1] This allows researchers to investigate the consequences of partial versus full TRPV1 activation and to dissect the specific contribution of this receptor to inflammatory processes.

Data Presentation: Pharmacological Properties of JYL 1511

The following table summarizes the key quantitative data for **JYL 1511** based on its characterization at the rat TRPV1 receptor (rVR1) expressed in Chinese Hamster Ovary (CHO) cells.

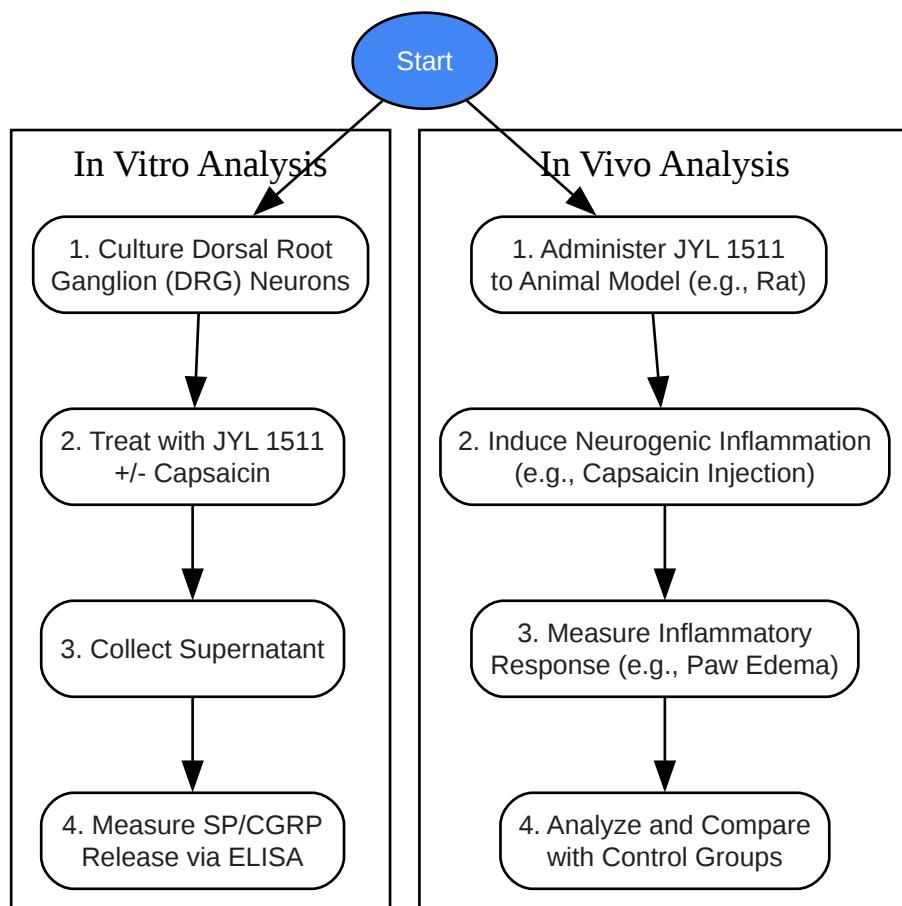
Parameter	Value	Species/System	Description	Reference
Ki	50.4 ± 16.5 nM	Rat VR1	Inhibition constant for displacing [³ H]resiniferatoxin binding.	[1]
EC50	32.4 nM	Rat VR1 (in CHO cells)	Agonist activity, measured by ⁴⁵ Ca ²⁺ uptake.	[2]
IC50	3.4 ± 0.5 nM	Rat VR1 (in CHO cells)	Antagonist activity against capsaicin-induced ⁴⁵ Ca ²⁺ uptake.	[1]
Partial Agonism	$17.4 \pm 0.6\%$	Rat VR1 (in CHO cells)	Efficacy relative to the maximal response induced by capsaicin.	[1]
Partial Antagonism	$84.1 \pm 3.2\%$	Rat VR1 (in CHO cells)	Inhibition of capsaicin-induced response.	[1]

Signaling Pathway and Experimental Workflow Diagrams



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TRPV1 signaling in neurogenic inflammation.

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